molecular formula C12H19BBrFO3Si B2977664 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid CAS No. 2377608-15-4

6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid

Cat. No.: B2977664
CAS No.: 2377608-15-4
M. Wt: 349.08
InChI Key: NZMKNLOVGTXSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is a specialized organoboron compound characterized by the presence of bromine, fluorine, and a t-butyldimethylsilyloxy group on a phenylboronic acid backbone. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid typically involves the following steps:

  • Bromination: Starting with 2-fluorophenylboronic acid, bromination is performed to introduce the bromine atom at the 6-position of the benzene ring.

  • Silylation: The resulting compound undergoes silylation to attach the t-butyldimethylsilyloxy group at the 3-position.

  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and automated systems to ensure consistency and scalability. Advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity material.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is primarily used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. It can also undergo other reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an appropriate solvent (e.g., toluene or water) are commonly used.

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Suzuki–Miyaura Coupling: Biaryl compounds are typically formed.

  • Oxidation: Oxidized derivatives of the starting material.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted phenylboronic acid derivatives.

Scientific Research Applications

Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules.

Biology: In biological research, it can be used to modify biomolecules or to study enzyme-substrate interactions.

Medicine: Its derivatives may be explored for potential therapeutic applications, including drug discovery and development.

Industry: The compound finds applications in the pharmaceutical and agrochemical industries for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Mechanism of Action

The mechanism by which 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid exerts its effects primarily involves its role as a boronic acid in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with organohalides to form biaryl compounds.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, forming stable intermediates that lead to the final product.

  • Enzyme-Substrate Interactions: In biological studies, it may interact with enzymes, affecting their activity and providing insights into enzyme mechanisms.

Comparison with Similar Compounds

  • 3-(tert-Butyldimethylsilyloxy)phenylboronic Acid: Lacks the bromine and fluorine substituents.

  • 2-Fluorophenylboronic Acid: Lacks the bromine and silyloxy substituents.

  • 6-Bromo-2-fluorophenylboronic Acid: Lacks the silyloxy substituent.

Uniqueness: 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is unique due to the combination of bromine, fluorine, and silyloxy groups, which enhance its reactivity and stability in cross-coupling reactions compared to its similar counterparts.

Properties

IUPAC Name

[6-bromo-3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BBrFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(14)10(11(9)15)13(16)17/h6-7,16-17H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMKNLOVGTXSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)O[Si](C)(C)C(C)(C)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BBrFO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.